5-Chloro-2-(pyrrolidin-3-yloxy)pyridine
Overview
Description
5-Chloro-2-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the CAS Number: 462114-38-1 . It has a molecular weight of 198.65 and is solid in its physical form . The IUPAC name for this compound is 5-chloro-2-(3-pyrrolidinyloxy)pyridine .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(pyrrolidin-3-yloxy)pyridine is 1S/C9H11ClN2O/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8/h1-2,5,8,11H,3-4,6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Chloro-2-(pyrrolidin-3-yloxy)pyridine is a solid compound . It has a molecular weight of 198.65 .Scientific Research Applications
Drug Discovery
The compound “5-Chloro-2-(pyrrolidin-3-yloxy)pyridine” is part of the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Antiproliferative Activity
A series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-ones derivatives, which include “5-Chloro-2-(pyrrolidin-3-yloxy)pyridine”, have been developed as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity . These compounds have shown significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM .
EGFR Inhibition
Compounds including “5-Chloro-2-(pyrrolidin-3-yloxy)pyridine” have been tested for EGFR inhibition, with IC50 values ranging from 68 nM to 89 nM . The most potent derivative was found to be the m-piperidinyl derivative, with an IC50 value of 68 nM, which was 1.2-fold more potent than erlotinib (IC50 = 80 nM) .
Anti-BRAF V600E Activity
All the tested compounds including “5-Chloro-2-(pyrrolidin-3-yloxy)pyridine” had higher anti-BRAF V600E activity than the reference erlotinib but were less potent than vemurafenib . Compound 3e had the most potent activity .
Stereogenicity of Carbons
One of the most significant features of the pyrrolidine ring, which includes “5-Chloro-2-(pyrrolidin-3-yloxy)pyridine”, is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of the studied compounds, including “5-Chloro-2-(pyrrolidin-3-yloxy)pyridine”, has been investigated . The influence of steric factors on biological activity has been described .
properties
IUPAC Name |
5-chloro-2-pyrrolidin-3-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8/h1-2,5,8,11H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAKIURVSAVKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(pyrrolidin-3-yloxy)pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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